molecular formula C16H26N2O2S2 B2521988 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034522-32-0

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2521988
CAS No.: 2034522-32-0
M. Wt: 342.52
InChI Key: TUGXSROMXZYYQA-UHFFFAOYSA-N
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Description

5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound belonging to the phenylpyrazoles class. It consists of a pyrazole ring bound to a phenyl group. This compound targets the protein serine/threonine-protein kinase B-raf .


Molecular Structure Analysis

The molecular formula of This compound is C16H26N2O2S2 , with an average mass of 342.520 Da . The compound’s structure includes a piperidine ring and a tetrahydrothienopyridine moiety .

Scientific Research Applications

Quantum Chemical and Corrosion Inhibition Properties

Piperidine derivatives, including structures similar to 5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, revealing insights into their binding energies and adsorption behaviors on various iron surfaces, which correlate with experimental data (Kaya et al., 2016).

Antimycobacterial Activity of Spiro-piperidin-4-ones

Spiro-piperidin-4-ones, which share structural motifs with this compound, have been synthesized and evaluated for their antimycobacterial activity. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, with some compounds being more potent than standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

GABAA Receptor Agonists

Compounds bioisosterically derived from piperidine analogs, akin to this compound, have been synthesized and tested as GABAA receptor ligands. These compounds exhibit low-micromolar affinities for GABAA receptor sites and show partial agonist activity, contributing to the understanding of GABAA receptor modulation (Frølund et al., 1995).

Synthesis and Antimicrobial Activity

Derivatives structurally related to this compound have been synthesized and screened for their antimicrobial activity. These studies have shown that such compounds can exhibit strong antimicrobial effects, providing valuable insights for the development of new antimicrobial agents (Krolenko et al., 2016).

Properties

IUPAC Name

5-[1-(2-methylpropylsulfonyl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-13(2)12-22(19,20)18-8-3-15(4-9-18)17-7-5-16-14(11-17)6-10-21-16/h6,10,13,15H,3-5,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGXSROMXZYYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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